N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine
Description
N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine is a complex organic compound that features a pyrrolidine ring substituted with a methyltetrazole moiety and a dimethylamino group
Properties
IUPAC Name |
N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6/c1-14(2)6-9-4-5-16(7-9)8-10-11-12-13-15(10)3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMERCRVNNJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN2CCC(C2)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Methyltetrazole Group: The methyltetrazole group can be introduced via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the tetrazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methyltetrazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
- N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
Uniqueness
N,N-dimethyl-1-[1-[(1-methyltetrazol-5-yl)methyl]pyrrolidin-3-yl]methanamine is unique due to the presence of the methyltetrazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group, leading to variations in reactivity and application potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
